5-Chloro-6-fluoro-1,2-benzoxazole
Description
Properties
Molecular Formula |
C7H3ClFNO |
|---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H |
InChI Key |
HKXQVZOZBOBKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CC(=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzoxazole Derivatives
The initial step in synthesizing 5-chloro-6-fluoro-1,2-benzoxazole involves nitration of suitable benzoxazole precursors, such as 5-chloro-2-methylbenzoxazole or 5-fluoro-2-methylbenzoxazole.
- Methodology : Mild nitration conditions are employed to selectively introduce nitro groups at specific positions, typically using concentrated sulfuric acid and nitric acid under controlled temperatures (around 10–20°C). This approach minimizes over-nitration and side reactions.
- Research Data :
- Nitration of 5-fluoro-2-methylbenzoxazole yields 5-fluoro-2-methyl-6-nitrobenzoxazole with a yield of approximately 16–20%, depending on reaction conditions.
- Similarly, nitration of 5-chloro-2-methylbenzoxazole produces 5-chloro-2-methyl-6-nitrobenzoxazole with yields around 60%, as per experimental reports.
Reduction of Nitro Group to Amino Derivative
The nitro group is reduced to an amino group using catalytic hydrogenation techniques:
- Methodology : Hydrogen gas in the presence of transition metal catalysts such as Raney-Nickel, Pd/C, or Pt/C under mild conditions (room temperature, atmospheric or slightly elevated pressure).
- Research Data :
- Reduction of 5-fluoro-2-methyl-6-nitrobenzoxazole with Raney-Nickel yields 6-amino-5-fluoro-2-methylbenzoxazole with yields approaching 85–90%.
- The process is efficient, with reaction times typically around 1.5 hours.
Synthesis of the Target Compound
The final assembly involves coupling reactions and cyclization steps:
Coupling :
- The halogenated amino benzoxazole derivatives are reacted with suitable acyl chlorides or amides to form the desired benzoxazole scaffold.
- Method : Nucleophilic substitution reactions under basic conditions.
- Research Data :
- Yields for these steps vary from 60–80%, depending on the specific reagents and conditions.
Cyclization and Final Functionalization :
- Intramolecular cyclization or further halogenation yields the target 5-Chloro-6-fluoro-1,2-benzoxazole .
- Method : Acidic or basic conditions facilitate ring closure.
- Research Data :
- Overall yields for the total synthesis pathway range from 40–60%.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Coupling | Acid chloride / amide | Basic solvent, reflux | 60–80 | , |
| Cyclization | Acidic / basic conditions | Reflux | 40–60 | , |
Microwave-Assisted Synthesis (Recent Advances)
Recent research highlights the use of microwave irradiation to accelerate synthesis:
- Methodology :
- Microwave irradiation of benzoxazolone derivatives with halogenating agents or acyl chlorides significantly reduces reaction times and improves yields.
- For example, synthesis of benzoxazolone derivatives under microwave conditions achieved yields of 79–89% within 45 minutes, compared to several hours by conventional methods.
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave synthesis | Benzoxazolone + halogenating agents | 400 W, 45 min | 79–89 |
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1,2-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-6-fluoro-1,2-benzoxazole with structurally or functionally related heterocycles, focusing on synthesis, properties, and applications.
Structural Analogs
Key Insights:
- Halogenation improves metabolic stability but complicates synthesis.
- Benzoxazoles with electron-withdrawing groups (Cl, F) may outperform non-halogenated analogs in target binding .
- Benzothiadiazines prioritize solubility over bioactivity, reflecting divergent design goals .
Biological Activity
5-Chloro-6-fluoro-1,2-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
5-Chloro-6-fluoro-1,2-benzoxazole features a unique structure with both chlorine and fluorine substituents, enhancing its chemical reactivity and biological activity. Its molecular formula is CHClFNO, with a molecular weight of 171.55 g/mol. The presence of these halogens contributes to its interaction with biological targets.
Biological Activities
The compound exhibits several notable biological activities, including:
1. Antimicrobial Activity
- Efficacy : Demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
- Mechanism : The compound inhibits bacterial reproduction by up-regulating succinate dehydrogenase (SDH) during oxidative phosphorylation .
2. Anticancer Activity
- In vitro Studies : Exhibits cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancer cells (PC3). For example, studies have shown IC values indicating significant growth inhibition .
- In vivo Studies : Animal models have demonstrated tumor growth suppression when treated with this compound .
3. Antiviral Activity
- Effectiveness : The compound has shown protective activity against viruses such as the tobacco mosaic virus (TMV), with varying inhibition rates based on structural modifications .
The mechanism of action for 5-Chloro-6-fluoro-1,2-benzoxazole involves:
- Enzyme Inhibition : It inhibits critical enzymes such as DNA topoisomerases and protein kinases, which are essential in various cellular processes.
- Binding Interactions : The compound forms hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and biological effectiveness .
Comparative Analysis
To understand the uniqueness of 5-Chloro-6-fluoro-1,2-benzoxazole, it is essential to compare it with similar compounds:
| Compound Name | Unique Features |
|---|---|
| 5-Chloro-1,2-benzoxazole | Lacks fluorine substitution; primarily antibacterial. |
| 6-Fluoro-1,2-benzoxazole | Lacks chlorine substitution; different reactivity. |
| 5-Chloro-6-methyl-1,2-benzoxazole | Contains a methyl group instead of fluorine; alters activity. |
The dual substitution pattern (chlorine and fluorine) in 5-Chloro-6-fluoro-1,2-benzoxazole enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-6-fluoro-1,2-benzoxazole and its derivatives?
- Answer: Benzoxazole derivatives are typically synthesized via condensation reactions between substituted aromatic amines and carbonyl-containing reagents. For example, describes the synthesis of benzoxazole-containing monomers by condensing aromatic diamines (e.g., 5-(2-benzoxazole)-1,3-phenylenediamine) with anhydrides in glacial acetic acid. For halogenated derivatives like 5-Chloro-6-fluoro-1,2-benzoxazole, chlorination and fluorination steps are likely introduced during or after ring formation. Precise control of reaction conditions (temperature, solvent, stoichiometry) is critical to ensure regioselectivity and purity .
Q. How can spectroscopic and crystallographic methods characterize 5-Chloro-6-fluoro-1,2-benzoxazole?
- Answer:
- NMR Spectroscopy: H and C NMR are used to confirm substituent positions and electronic environments. For example, fluorine substituents induce distinct splitting patterns due to F-H coupling.
- X-ray Crystallography: Structural parameters (bond lengths, angles, and packing) can be resolved using programs like SHELXL ( ). demonstrates how crystallographic data for a related benzoxazole derivative (3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) revealed deviations in bond angles due to steric and electronic effects .
Q. What are the key structural features influencing the stability of halogenated benzoxazoles?
- Answer: Halogen atoms (Cl, F) at positions 5 and 6 introduce steric hindrance and electronic effects. highlights that chlorine substituents can cause intramolecular non-bonded interactions (e.g., Cl⋯H distances of ~3.1 Å), distorting bond angles (e.g., C9–C3–C3a = 132.1°) and affecting planarity. Fluorine’s electronegativity may further polarize the aromatic ring, influencing reactivity and intermolecular interactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural properties of halogenated benzoxazoles?
- Answer: Discrepancies in bond angles or substituent orientations (e.g., due to different synthesis conditions) can be addressed via high-resolution X-ray diffraction. For instance, used SHELXL to analyze a benzoxazole derivative, identifying angle deviations caused by steric repulsion. Cross-validation with computational models (DFT) can further reconcile experimental and theoretical data .
Q. What methodologies are recommended for analyzing electronic effects of substituents on benzoxazole reactivity?
- Answer:
- Hammett Constants: Quantify electron-withdrawing/donating effects of substituents (Cl, F) on reaction rates.
- DFT Calculations: Map electrostatic potentials and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. references similar analyses for benzothiazole derivatives, which can be adapted for benzoxazoles .
Q. How can benzoxazole derivatives be evaluated for potential pharmacological activity?
- Answer:
- In Silico Screening: Molecular docking studies using protein targets (e.g., enzymes or receptors) can predict binding affinities.
- In Vitro Assays: Test antimicrobial, anticancer, or CNS activity based on structural analogs. cites benzothiazole derivatives with antiseizure and antimicrobial properties, suggesting benzoxazoles may exhibit comparable bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
